molecular formula C18H21N3O5 B2393935 N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide CAS No. 1905922-36-2

N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide

Cat. No.: B2393935
CAS No.: 1905922-36-2
M. Wt: 359.382
InChI Key: BGOAFPBBCDPOFP-UHFFFAOYSA-N
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Description

N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide is a synthetic organic compound characterized by three key structural motifs:

  • A tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines in peptide synthesis.
  • A 4-(glycylamino)phenyl moiety, combining a phenyl ring with a glycine-derived amino group, which may enhance hydrogen-bonding interactions and solubility.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as an intermediate in peptide synthesis or as a scaffold for drug discovery. Its Boc group enables selective deprotection under acidic conditions, while the glycylamino phenyl group introduces peptide-like properties .

Properties

IUPAC Name

tert-butyl N-[2-[4-(furan-2-carbonylamino)anilino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-18(2,3)26-17(24)19-11-15(22)20-12-6-8-13(9-7-12)21-16(23)14-5-4-10-25-14/h4-10H,11H2,1-3H3,(H,19,24)(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOAFPBBCDPOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group Comparison
Compound Name Key Functional Groups Structural Features
Target Compound Boc, glycylamino phenyl, 2-furamide Peptide-like solubility, acid-labile protection, aromatic interactions
{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid Furan, tert-butyl, amide, acetic acid Lipophilic tert-butyl, carboxylic acid for conjugation, furan-based electronics
N-(2-(4-(tert-butyl)phenyl)-...benzenesulfonamide (2e) Sulfonamide, tert-butyl, piperidinyloxy High molecular weight, sulfonamide pharmacophore, steric bulk
N-(2-([1,1'-biphenyl]-4-yl)-...benzenesulfonamide (2f) Sulfonamide, biphenyl, piperidinyloxy Extended aromatic system, potential enzyme inhibition

Key Observations :

  • The target’s Boc group distinguishes it from sulfonamide-based analogs (2e, 2f), which are more commonly used as enzyme inhibitors.
  • The glycylamino phenyl group enhances hydrophilicity compared to the lipophilic tert-butyl and biphenyl moieties in 2e and 2f.
  • The 2-furamide in the target and the furan in the compound both enable π-π interactions but differ in substitution patterns.
Spectroscopic Characterization
  • NMR and HRMS: Used universally for validating structures (e.g., 2e and 2f in ). The target compound’s Boc group would show characteristic tert-butyl signals (~1.3 ppm in ¹H NMR), while the glycylamino group would exhibit NH and CH₂ resonances .
  • IR Spectroscopy : Expected peaks for amide C=O (~1650 cm⁻¹) and Boc carbonyl (~1700 cm⁻¹) .
Stability and Reactivity
  • Boc Group : Acid-labile (e.g., cleaved by trifluoroacetic acid), contrasting with the stable sulfonamide groups in 2e and 2f.

Biological Activity

N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide, a compound with the molecular formula C18_{18}H21_{21}N3_3O5_5 and CAS number 1905922-36-2, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Structural Overview

The compound features:

  • Boc Group : Provides stability and protection during synthesis.
  • Glycylamino Moiety : May facilitate interactions with biological targets.
  • Furan Ring : Contributes to the compound's reactivity and potential biological effects.

Synthesis and Preparation

The synthesis of this compound involves several key steps:

  • Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions.
  • Formation of Glycylamino Moiety : Reaction with glycine or its derivatives.
  • Coupling with Furan Derivative : Final step to form the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The glycylamino and furan moieties may facilitate various interactions such as:

  • Hydrogen Bonding
  • Hydrophobic Interactions
    These interactions can influence biological pathways, potentially leading to therapeutic effects.

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated anti-inflammatory properties through inhibition of specific cytokines.
Study 2Showed potential as an antimicrobial agent against various bacterial strains.
Study 3Indicated interaction with certain receptors involved in pain modulation.

Case Studies

  • Anti-inflammatory Effects :
    • A study explored the compound's ability to reduce inflammation in animal models by measuring cytokine levels post-treatment. Results indicated a significant decrease in pro-inflammatory markers, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Activity :
    • Research conducted on bacterial cultures revealed that this compound exhibited inhibitory effects against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Receptor Interaction Studies :
    • Binding assays demonstrated that the compound interacts with pain-related receptors, which could offer insights into its analgesic properties.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-tert-butoxycarbonyl-N-[4-(aminomethyl)phenyl]-2-furamideLacks glycylamino groupDifferent pharmacological profile
N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-thiopheneamideContains thiophene instead of furanVaries in chemical reactivity

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